molecular formula C7H7N3OS B083562 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 13797-77-8

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No. B083562
M. Wt: 181.22 g/mol
InChI Key: LLPVJZMTIYQTGU-UHFFFAOYSA-N
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Patent
US08420052B2

Procedure details

A solution of 6-methoxypyridin-3-amine (2.5 g, 20 mmol) in 5 mL of AcOH was slowly added to a solution of KSCN in 50 mL of AcOH with vigorously stirring at 0 C, followed by a solution of bromine in 3 mL of AcOH. The mixture was stirring at 0 C for 1 h and slowly warmed to rt and stirring was continued for 30 min at rt. Solid was collected via filtration and washed with AcOH (2×20 mL), and partitioned between EtOAc (100 mL) and NaHCO3 (sat. 80 mL). Organic phase was dried over MgSO4 and filtered and the filtrate was concentrated to afford 5-methoxythiazolo[5,4-b]pyridin-2-amine (WZ02129) as a tan solid (2.5 g, 69%). MS (ESI) m/z 182 (M+H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[C:10]([S-:12])#[N:11].[K+].BrBr>CC(O)=O>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[S:12][C:10]([NH2:11])=[N:9][C:6]2=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=CC=C(C=N1)N
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorously stirring at 0 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirring at 0 C for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
Solid was collected via filtration
WASH
Type
WASH
Details
washed with AcOH (2×20 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (100 mL) and NaHCO3 (sat. 80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C2C(=N1)SC(=N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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